Tamsolusin Hydrochloride
Overview
Description
Tamsulosin Hydrochloride is a selective alpha-1A and alpha-1B adrenergic receptor antagonist primarily used to treat benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction . It works by relaxing the muscles in the prostate and bladder, facilitating better urinary flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Hydrochloride involves several steps. One common method includes the reaction of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl chloride under basic conditions to form the desired product . The reaction typically occurs in a solvent such as dimethyl sulfoxide or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of Tamsulosin Hydrochloride often involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps such as recrystallization to ensure the purity of the final product . Advanced techniques like high-performance liquid chromatography are employed to validate the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Tamsulosin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Tamsulosin Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Tamsulosin Hydrochloride exerts its effects by selectively binding to alpha-1A and alpha-1B adrenergic receptors in the prostate and bladder . This binding leads to the relaxation of smooth muscle in these tissues, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A and alpha-1B receptors, and the pathways involved are primarily related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Finasteride: Another medication used to treat benign prostatic hyperplasia, but it works by inhibiting the enzyme 5-alpha-reductase.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness: Tamsulosin Hydrochloride is unique in its high selectivity for alpha-1A and alpha-1B receptors, which are predominantly found in the prostate and bladder . This selectivity reduces the likelihood of systemic side effects such as hypotension, which is more common with less selective alpha blockers .
Properties
IUPAC Name |
5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80223-99-0 | |
Record name | Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80223-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 12617 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080223990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tamsulosin Hydrochloride facilitate the expulsion of lower ureteric calculi?
A: While the exact mechanism is not fully understood, Tamsulosin Hydrochloride is believed to exert its effect by relaxing the smooth muscle in the lower ureter. This relaxation is attributed to the drug's antagonist action on alpha-1A adrenergic receptors, which are found in high concentrations in the lower ureter []. By relaxing the ureteral smooth muscle, Tamsulosin Hydrochloride is thought to facilitate the passage of small stones (< 9mm) through the urinary tract.
Q2: What is the reported efficacy of Tamsulosin Hydrochloride in expelling lower ureteric calculi according to the study?
A: The study demonstrated a promising efficacy rate for Tamsulosin Hydrochloride in treating lower ureteric calculi smaller than 9mm. After a one-month follow-up period, 94 out of 120 patients (78%) achieved successful stone expulsion []. This suggests that Tamsulosin Hydrochloride could be a viable non-invasive treatment option for this condition.
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